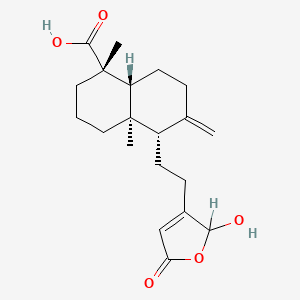

15-Hydroxypinusolidic acid

Description

Properties

IUPAC Name |

(1S,4aR,5S,8aR)-5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-12-5-8-15-19(2,9-4-10-20(15,3)18(23)24)14(12)7-6-13-11-16(21)25-17(13)22/h11,14-15,17,22H,1,4-10H2,2-3H3,(H,23,24)/t14-,15+,17?,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTUAPFQPZVTGA-LTWMUGOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CC(=O)OC3O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 15-Hydroxypinusolidic Acid: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypinusolidic acid is a labdane-type diterpene, a class of natural products known for their diverse and potent biological activities. First identified from the pericarp of Platycladus orientalis (L.) Franco, this compound represents a unique structural variation within the pinusolidic acid family. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols, quantitative data, and a discussion of its potential biological significance based on related compounds.

Discovery and Natural Source

This compound was first discovered as a new natural product during a chemical investigation of the pericarp of Platycladus orientalis, a plant with a rich history in traditional medicine for treating various ailments, including inflammatory conditions.[1][2] The isolation and structure elucidation of this novel diterpene were first reported in 1990. It is a derivative of pinusolidic acid, distinguished by the presence of an additional hydroxyl group at the C-15 position.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 348.43 g/mol |

| Appearance | Amorphous solid |

| Optical Rotation | [α]D +30.5° (c 1.00, CHCl₃) |

| UV (MeOH) λmax (log ε) | 225 nm (4.21) |

| Table 1: Physicochemical Properties of this compound. |

Experimental Protocols: Isolation of this compound

The following protocol details the methodology for the extraction and isolation of this compound from the pericarp of Platycladus orientalis.

Plant Material and Extraction

-

Plant Material: Air-dried pericarps of Platycladus orientalis (L.) Franco.

-

Extraction Solvent: Acetone (B3395972).

-

Procedure:

-

The air-dried and powdered pericarp (4.2 kg) is extracted with acetone (16 L) at room temperature.

-

The extraction is repeated four times, with each extraction period lasting for three days.

-

The acetone extracts are combined and concentrated under reduced pressure to yield a viscous brown residue (170 g).

-

Chromatographic Separation

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).

-

Procedure:

-

The crude extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of increasing ethyl acetate in n-hexane.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography.

-

This compound (23 mg) is isolated as an amorphous solid.

-

Workflow for the Isolation of this compound

References

15-Hydroxypinusolidic Acid: A Technical Guide to its Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypinusolidic acid is a labdane-type diterpene that has been identified from a specific natural source. Diterpenoids, a diverse class of natural products, are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides an in-depth overview of this compound, focusing on its natural origin, methods for its isolation and characterization, and its potential biological significance based on the activities of related compounds.

Natural Source

The primary and thus far only reported natural source of this compound is the pericarp of Platycladus orientalis (L.) Franco, also known as the Chinese arborvitae. This evergreen coniferous tree is a member of the Cupressaceae family. Various parts of Platycladus orientalis have been utilized in traditional medicine, and its chemical composition has been a subject of scientific investigation, revealing a rich profile of terpenoids and flavonoids.

Quantitative Data

To date, specific quantitative data on the yield of this compound from Platycladus orientalis pericarp has not been extensively reported in the literature. However, studies on related labdane (B1241275) diterpenoids from the same plant part provide an indication of the potential abundance of this class of compounds. The table below summarizes the isolation of this compound and other related diterpenoids from this source.

| Compound | Plant Part | Extraction Solvent | Isolation Yield | Reference |

| This compound | Pericarp | Acetone (B3395972) | 23 mg (from 4.2 kg of dried material) | [1] |

| Pinusolidic acid | Pericarp | Acetone | Not specified | [1] |

| Other Labdane Diterpenes | Pericarp | Not specified | Not specified | [2] |

Experimental Protocols

While a highly detailed, step-by-step protocol for the isolation of this compound is not available in a single source, the following methodology is a comprehensive reconstruction based on the original isolation report and general principles of diterpenoid extraction and purification from plant materials.

Extraction of Crude Material

-

Plant Material: Air-dried pericarps of Platycladus orientalis (4.2 kg).

-

Procedure:

-

The dried plant material is ground into a coarse powder.

-

The powdered material is extracted exhaustively with acetone at room temperature. The original report specifies four extractions, with each extraction lasting for three days.[1]

-

The acetone extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a viscous brown residue.

-

Chromatographic Separation and Purification

-

Stationary Phase: Silica (B1680970) gel for column chromatography.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

The crude residue is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a slurry of silica gel in n-hexane.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate) and visualized under UV light or with a suitable staining reagent.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions containing the target compound is achieved through repeated column chromatography, potentially using different solvent systems or adsorbents, until a pure compound is obtained. This compound was isolated as one of the constituents from this process.[1]

-

Characterization of this compound

The structure of the isolated this compound was elucidated using spectroscopic methods.[1]

-

Mass Spectrometry (MS): The electron impact mass spectrum (EI-MS) showed a molecular ion peak (M+) at m/z 348, corresponding to the molecular formula C20H28O5.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (300 MHz, CDCl₃): The spectrum exhibited signals for two methyl groups, two terminal olefinic protons, one hemiacetal lactone proton, and one conjugated olefinic proton.[1]

-

¹³C-NMR (75 MHz, CDCl₃): The spectrum, in conjunction with DEPT experiments, confirmed the presence of 20 carbons and supported the proposed labdane skeleton with a butenolide moiety and a hydroxyl group at C-15.[1]

-

Signaling Pathways and Biological Activity

Specific studies on the biological activity and signaling pathways of this compound are currently unavailable. However, the broader class of labdane diterpenoids is well-documented to possess significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Many labdane diterpenoids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a likely target for labdane diterpenoids.

Cytotoxic Activity

Extracts from Platycladus orientalis have demonstrated cytotoxic effects against various cancer cell lines. While the specific contribution of this compound to this activity is unknown, it is plausible that it, like other diterpenes, could contribute to the overall cytotoxic profile of the plant extract. Further studies are required to evaluate the cytotoxic potential of the pure compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation and characterization of this compound.

Conclusion

This compound is a labdane diterpenoid naturally occurring in the pericarp of Platycladus orientalis. While quantitative data on its abundance is limited, established phytochemical methods can be applied for its successful isolation and characterization. Based on the known biological activities of related labdane diterpenoids, this compound presents a promising candidate for further investigation into its potential anti-inflammatory and cytotoxic properties, possibly mediated through the inhibition of key signaling pathways such as NF-κB. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.

References

15-Hydroxypinusolidic Acid from Platycladus orientalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxypinusolidic acid is a labdane-type diterpene that has been isolated from the pericarp of Platycladus orientalis (L.) Franco (Cupressaceae), a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of this compound, including its isolation, physicochemical properties, and the known biological activities of related diterpenoids from Platycladus orientalis. Due to a lack of specific biological studies on this compound, this guide also details relevant experimental protocols for assessing potential anti-inflammatory and cytotoxic activities, providing a framework for future research into the therapeutic potential of this compound.

Introduction

Platycladus orientalis, commonly known as Oriental arborvitae, is a plant species with a long history of use in traditional medicine for various ailments, including those of an inflammatory nature. Its chemical constituents have been the subject of scientific investigation, leading to the isolation of a diverse array of secondary metabolites, including a significant number of diterpenoids. Among these is this compound, a labdane (B1241275) diterpene that, while identified, remains largely uncharacterized in terms of its biological activity. This document aims to consolidate the existing knowledge on this compound and to provide a technical foundation for researchers interested in exploring its pharmacological potential.

Physicochemical Properties of this compound

The following table summarizes the reported physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₅ | [1] |

| Molecular Weight | 348.43 g/mol | [1] |

| Melting Point | 74-75 °C | [1] |

| Optical Rotation | [α]D +30.5° (c 1.00, CHCl₃) | [1] |

Isolation of this compound from Platycladus orientalis

The following protocol for the extraction and isolation of this compound is based on the methodology described in the scientific literature.[1]

Experimental Protocol: Extraction and Isolation

-

Plant Material Preparation: Air-dried pericarps of Platycladus orientalis are ground into a coarse powder.

-

Extraction: The powdered plant material is extracted with acetone (B3395972) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined acetone extracts are concentrated under reduced pressure to yield a viscous residue.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution: A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and may require further purification steps, such as recrystallization, to yield the pure compound.

Experimental Workflow Diagram

Biological Activities of Diterpenoids from Platycladus orientalis

While specific biological data for this compound is not currently available in the scientific literature, studies on other diterpenoids isolated from Platycladus orientalis suggest potential areas for investigation.

Anti-inflammatory Activity

Several diterpenoids from Platycladus orientalis have been reported to exhibit anti-inflammatory properties. Notably, some of these compounds have demonstrated inhibitory activity against the NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune system involved in inflammatory responses.

The following table summarizes the NLRP3 inflammasome inhibitory activity of some diterpenoids from P. orientalis. It is important to note that This compound was not among the compounds tested in this study .

| Compound | IC₅₀ (µM) for NLRP3 Inflammasome Inhibition | Reference |

| Terpene Compound 5 | 7.98 | [1] |

| Terpene Compound 6 | 2.82 | [1] |

| Terpene Compound 9 | 4.53 | [1] |

| Terpene Compound 12 | 5.67 | [1] |

Cytotoxic Activity

Investigations into the cytotoxic effects of compounds from Platycladus orientalis have primarily focused on flavonoids. While some diterpenoids from other plant sources have shown cytotoxic potential, there is a lack of specific data for those isolated from P. orientalis, including this compound.

Proposed Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological activities of this compound, the following established protocols for assessing anti-inflammatory and cytotoxic effects are recommended.

In Vitro Anti-inflammatory Assay: NLRP3 Inflammasome Inhibition

This protocol is designed to assess the inhibitory effect of a test compound on the NLRP3 inflammasome in a cell-based assay.

-

Cell Culture: Maintain J774A.1 macrophage cells in appropriate culture medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Priming: Prime the cells with lipopolysaccharide (LPS) for a specified period to induce the expression of pro-IL-1β.

-

Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound.

-

NLRP3 Activation: Induce NLRP3 inflammasome activation by adding an activator such as nigericin.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β secretion at each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway Diagram: NLRP3 Inflammasome Inhibition

In Vitro Cytotoxicity Assay: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic potential of a compound.

-

Cell Seeding: Seed a cancer cell line of interest (e.g., A549, HepG2, MCF-7) in a 96-well plate and allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a readily isolatable diterpene from Platycladus orientalis. While its specific biological activities have yet to be elucidated, the known anti-inflammatory properties of other diterpenoids from the same plant suggest that it may possess similar therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic investigation of this compound's bioactivities. Future research should focus on performing in vitro anti-inflammatory and cytotoxicity screening, followed by mechanistic studies to identify its molecular targets and signaling pathways. Such investigations are crucial for unlocking the potential of this natural product for the development of new therapeutic agents.

References

1H and 13C NMR spectra of 15-Hydroxypinusolidic acid

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 15-Hydroxypinusolidic Acid

Introduction

This compound is a labdane-type diterpene isolated from the pericarp of Platycladus orientalis. Its structure has been elucidated through various spectroscopic and chemical methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. This guide provides a detailed overview of the 1H and 13C NMR spectral data of this compound, along with the experimental protocols for its isolation and spectral acquisition. This information is crucial for researchers in natural product chemistry, pharmacology, and drug development for the identification and characterization of this compound.

Data Presentation

The 1H and 13C NMR spectral data for this compound are summarized below. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 1H NMR Spectral Data of this compound (CDCl3)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-17a | 4.54 | br s | |

| H-17b | 4.81 | br s | |

| H-14 | 6.06 | d | 1.4 |

| H-15 | 6.82 | d | 1.4 |

| Me-18 | 0.58 | s | |

| Me-20 | 1.22 | s |

Data sourced from HETEROCYCLES, Vol. 31, No. 9, 1990.[1]

Table 2: 13C NMR Spectral Data of this compound (75 MHz, CDCl3)

| Carbon | Chemical Shift (δ) ppm |

| 1 | 38.9 |

| 2 | 19.1 |

| 3 | 42.0 |

| 4 | 33.2 |

| 5 | 55.4 |

| 6 | 24.3 |

| 7 | 38.1 |

| 8 | 147.8 |

| 9 | 50.9 |

| 10 | 39.4 |

| 11 | 26.8 |

| 12 | 134.7 |

| 13 | 143.7 |

| 14 | 108.8 |

| 15 | 69.1 |

| 16 | 173.8 |

| 17 | 106.6 |

| 18 | 12.0 |

| 19 | 179.1 |

| 20 | 28.6 |

Assignments were established by the DEPT method. Data sourced from HETEROCYCLES, Vol. 31, No. 9, 1990.[1]

Experimental Protocols

The isolation and spectroscopic analysis of this compound were performed as described in the primary literature.

Extraction and Isolation

The air-dried pericarps of Platycladus orientalis (4.2 kg) were extracted with acetone (B3395972) (16 L) four times at room temperature, with each extraction lasting for three days.[1] The combined acetone extracts were concentrated in vacuo to yield a brown viscous residue (170 g).[1] This residue was then subjected to chromatography on a silica (B1680970) gel column, eluting with a gradient of n-hexane and ethyl acetate.[1] Through this process, this compound (23 mg) was isolated along with other compounds.[1]

Spectroscopic Methods

The NMR spectra of this compound were recorded in CDCl3 with Tetramethylsilane (TMS) as the internal standard.[1] The 13C NMR data was obtained at 75 MHz.[1] The assignment of the carbon signals was established using the Distortionless Enhancement by Polarization Transfer (DEPT) method.[1] The molecular formula of C20H28O5 was determined based on elemental analysis and its mass spectrum, which showed a molecular ion peak at m/z 348.[1]

Visualization

The following diagram illustrates the experimental workflow for the isolation and structural elucidation of this compound.

Caption: Experimental workflow for this compound.

References

A Technical Guide to the Mass Spectrometry Analysis of 15-Hydroxypinusolidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxypinusolidic acid is a diterpenoid of interest for its potential biological activities. Accurate and sensitive quantification of this analyte in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in the drug development pipeline. This guide outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the analysis of this compound, providing detailed experimental protocols, expected fragmentation patterns, and a framework for data interpretation.

Experimental Protocols

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound.[1][2] The following protocols are synthesized from established methods for similar analytes and can be adapted and optimized for specific research needs.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is recommended for the cleanup and concentration of this compound from complex matrices such as plasma or tissue homogenates.

Protocol:

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Loading: Acidify the sample (e.g., 500 µL of plasma) with 0.1% formic acid and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte with 1 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

Reversed-phase chromatography is suitable for the separation of this compound from endogenous interferences.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 30 |

| 5.0 | 30 |

Mass Spectrometry (MS)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification.

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative data should be acquired in MRM mode. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be generated through collision-induced dissociation.

Table 4: Predicted MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 335.2 | [Predicted] | [To be optimized] |

| Internal Standard | [Specific to IS] | [Specific to IS] | [To be optimized] |

Note: The exact m/z values for product ions and the optimal collision energy need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Mandatory Visualization

Experimental Workflow

The overall analytical process from sample receipt to data analysis is depicted in the following workflow.

Caption: Experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway

Understanding the fragmentation of this compound is key to developing a selective MRM method. Based on the fragmentation of similar carboxylic acids and hydroxylated compounds, a plausible pathway is proposed.[3] The primary fragmentation is expected to involve the loss of water and the decarboxylation of the precursor ion.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive starting point for the mass spectrometry-based analysis of this compound. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway, offer a solid foundation for method development and validation. Researchers are encouraged to use this guide as a framework and to perform the necessary optimization and validation experiments to ensure the accuracy, precision, and robustness of their analytical method for its intended application.

References

- 1. Development and validation of a highly sensitive and selective LC-MS/MS method for the determination of 15-hydroxylubiprostone in human plasma: application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

The Biosynthesis of 15-Hydroxypinusolidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed biosynthetic pathway of 15-Hydroxypinusolidic acid, a diterpenoid isolated from the heartwood of Pinus armandii. While the complete enzymatic sequence for this specific compound has not been fully elucidated in the literature, this document constructs a robust hypothetical pathway based on the well-established principles of labdane-related diterpenoid biosynthesis in conifers. It incorporates analogous quantitative data from related species and provides detailed experimental protocols for the key enzyme families involved, offering a comprehensive resource for researchers investigating this or similar biosynthetic pathways.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to be a multi-step process beginning with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway can be divided into two main stages: the formation of the core labdane (B1241275) skeleton and the subsequent oxidative functionalization.

Stage 1: Formation of the Diterpene Scaffold

This stage is catalyzed by diterpene synthases (diTPSs). In conifers, these can be bifunctional enzymes containing both a class II cyclase domain and a class I synthase domain, or monofunctional enzymes that work in concert.

-

GGPP to (+)-Copalyl Diphosphate (B83284) (CPP): The pathway begins with the protonation-initiated cyclization of the acyclic precursor GGPP into the bicyclic intermediate, (+)-copalyl diphosphate. This reaction is catalyzed by a class II diTPS, specifically a (+)-copalyl diphosphate synthase (CPS).

-

(+)-CPP to Pinusolidane Scaffold: The (+)-CPP intermediate is then further cyclized and rearranged by a class I diTPS to form the foundational pinusolidane carbon skeleton. In many pine species, this second step is catalyzed by a levopimaradiene/abietadiene synthase (LAS)-type enzyme, which can produce a range of related diterpene olefins. For the formation of pinusolidic acid, an enzyme leading to a labdane skeleton with specific stereochemistry is required.

Stage 2: Oxidative Modification by Cytochrome P450s

The hydrocarbon scaffold produced by the diTPSs undergoes a series of oxidations catalyzed by cytochrome P450 monooxygenases (CYPs), which are typically located on the endoplasmic reticulum. These enzymes are responsible for adding the hydroxyl and carboxyl groups that define the final molecule.

-

Formation of Pinusolidic Acid: A series of oxidation steps, likely catalyzed by one or more CYPs from the CYP720B family (known to be involved in pine resin acid biosynthesis), converts the diterpene olefin into pinusolidic acid. This would involve the formation of a carboxylic acid group at the C-19 position.

-

Hydroxylation to this compound: The final step is the specific hydroxylation of pinusolidic acid at the C-15 position. This reaction is catalyzed by a specific CYP, which introduces the hydroxyl group to complete the biosynthesis of this compound.

Pathway Visualization

Quantitative Data

Direct kinetic data for the enzymes involved in this compound biosynthesis is not available. However, data from homologous enzymes in other Pinus species provide a valuable reference for understanding the potential efficiency of these reactions.

Table 1: Kinetic Parameters of Representative Diterpene Synthases in Pinus

| Enzyme | Organism | Substrate | Products | Km (µM) | kcat (s-1) |

| PtTPS-LAS | Pinus taeda | GGPP | Levopimaradiene, Abietadiene, etc. | 3.5 ± 0.4 | 0.21 ± 0.01 |

| PcLAS | Pinus contorta | GGPP | Abietadiene, Levopimaradiene, etc. | 2.1 ± 0.3 | 0.15 ± 0.01 |

| PbLAS | Pinus banksiana | GGPP | Levopimaradiene, Abietadiene, etc. | 4.2 ± 0.6 | 0.18 ± 0.01 |

Data are representative and compiled from various studies on pine diterpene synthases.

Table 2: Activity of a Representative Diterpene-Modifying Cytochrome P450

| Enzyme | Organism | Substrate | Product | Activity |

| CYP720B4 | Pinus taeda | Abietadienol | Abietadienal | 12.5 pkat/mg protein |

| CYP720B4 | Pinus taeda | Abietadienal | Abietadienoic Acid | 8.9 pkat/mg protein |

Activity data for CYPs are often reported as product formation rate per unit of enzyme.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Protocol 1: Cloning and Heterologous Expression of Candidate Genes

This protocol describes the expression of candidate diTPS and CYP genes in E. coli for subsequent characterization.

Workflow Diagram

15-Hydroxypinusolidic Acid: A Technical Overview

CAS Number: 691009-85-5

This technical guide provides a comprehensive overview of the current scientific understanding of 15-Hydroxypinusolidic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Source

This compound is a diterpenoid compound.[1] Its chemical formula is C20H28O5, and it has a molecular weight of 348.43.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 691009-85-5 | [1] |

| Molecular Formula | C20H28O5 | [1] |

| Molecular Weight | 348.43 | [1] |

This compound was first isolated from the heartwood of the plant species Pinus armandii Francher, a member of the Pinaceae family.[1][2][3] The isolation and structural elucidation were described in a 2005 publication in the Journal of Asian Natural Products Research.[2][3]

Biological Activity and Pharmacological Potential

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities and pharmacological properties of this compound. While its structure as a diterpenoid suggests potential bioactivity, dedicated studies to evaluate its efficacy in various experimental models have not been published.

However, the analysis of structurally related compounds isolated from Pinus species and other natural sources can offer insights into its potential therapeutic applications. Diterpenoids from Pinus species have been reported to possess a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the current body of scientific literature. The original isolation from Pinus armandii heartwood involved standard phytochemical extraction and chromatographic techniques, as broadly described in the initial publication.[2]

Potential Signaling Pathway Interactions

Given the absence of specific studies on this compound, its direct interactions with cellular signaling pathways remain unknown. However, many diterpenoids and other phenolic compounds isolated from natural sources have been shown to exert anti-inflammatory and neuroprotective effects through the modulation of key signaling cascades. A common target for such compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

Below is a generalized diagram illustrating the canonical NF-κB signaling pathway, a potential, though unconfirmed, target for compounds with anti-inflammatory properties.

References

Preliminary Biological Activity of 15-Hydroxypinusolidic Acid: A Technical Whitepaper Based on Analogous Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, no specific studies on the biological activity of 15-Hydroxypinusolidic acid have been identified in the public domain. This document provides a comprehensive overview of the known biological activities of structurally related compounds, specifically pinusolidic acid and other labdane-type diterpenes, to offer a predictive insight into the potential therapeutic properties of this compound.

Introduction

This compound is a labdane-type diterpene. This class of natural products is known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This whitepaper summarizes the existing data on analogous compounds to forecast the potential biological profile of this compound, providing a foundation for future research and drug discovery efforts.

Cytotoxic and Anti-proliferative Activity

Labdane-type diterpenes have demonstrated significant cytotoxic and cytostatic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data for Cytotoxic Activity of Labdane-Type Diterpenes

| Compound | Cell Line | Activity | IC50 Value | Reference |

| (13E)-labd-13-ene-8α,15-diol | HL-60 (Human promyelocytic leukemia) | Cytotoxic | Not specified | |

| (13E)-labd-13-ene-8α,15-diol | 12 other human leukemic cell lines | Cytotoxic | Not specified | |

| (13E)-labd-7,13-dienol | HL-60 (Human promyelocytic leukemia) | Cytotoxic | Not specified | |

| Coronarin D | Various cancer cell lines | Anti-proliferative, Apoptotic | Not specified | |

| Sclareol | HCT116(p53-/-) (Human colon cancer) | Apoptotic, Tumor growth suppression | Not specified | |

| Chlorolabdan A | Blood cancer cell lines | Cytotoxic | 1.2 - 22.5 µM | |

| Chlorolabdan B | Blood cancer cell lines | Cytotoxic | 1.2 - 22.5 µM | |

| Epoxylabdan A | Blood cancer cell lines | Cytotoxic | 1.2 - 22.5 µM |

Experimental Protocols: Cytotoxicity Assays

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay):

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Several labdane-type diterpenes have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity of Labdane-Type Diterpenes

| Compound | Assay | Cell Line/Model | IC50 Value | Reference |

| Labdane (B1241275) Diterpenoid 4 | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 1-10 µM | |

| Labdane Diterpenoid 11 | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 1-10 µM | |

| Labdane Diterpenoid 4 | Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | 1-10 µM | |

| Labdane Diterpenoid 11 | Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | 1-10 µM | |

| Labdane Derivative 5 | TPA-induced ear edema | Mice | Similar to indomethacin | |

| Lagopsin A | Nitric Oxide (NO) Production | BV-2 Microglial Cells | 14.1 µM | |

| Lagopsin B | Nitric Oxide (NO) Production | BV-2 Microglial Cells | 1.77 µM | |

| Coronarin D | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 8.8 ± 1.7 µM | |

| Zerumin A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 4.0 ± 0.9 µM | |

| Zingiberenol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 6.2 ± 0.4 µM |

Experimental Protocols: Anti-inflammatory Assays

Nitric Oxide (NO) Production Inhibition Assay in Macrophages:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are plated in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.

-

Absorbance Measurement: The absorbance is read at approximately 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antimicrobial Activity

Certain labdane-type diterpenes have shown activity against various pathogens, including the bacterium Helicobacter pylori.

Quantitative Data for Anti-Helicobacter pylori Activity

| Compound | Strain | Activity | MIC50 Value | Reference |

| Eldaricoxide A | H. pylori strain 51 | Moderate antibacterial | 95 µM | |

| Manoyl oxide acid | H. pylori strain 51 | Potent antibacterial | 92 µM |

Experimental Protocols: Anti-Helicobacter pylori Assay

Broth Microdilution Assay for MIC50 Determination:

-

Bacterial Culture: H. pylori is grown on appropriate agar (B569324) plates under microaerophilic conditions.

-

Inoculum Preparation: A bacterial suspension is prepared in a suitable broth (e.g., Brucella broth with FBS) and adjusted to a specific optical density.

-

Compound Preparation: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: The bacterial inoculum is added to each well.

-

Incubation: The plate is incubated for 72 hours under microaerophilic conditions.

-

Growth Assessment: Bacterial growth is assessed by measuring the optical density at 600 nm.

-

Data Analysis: The MIC50 is determined as the lowest concentration of the compound that inhibits 50% of the bacterial growth.

Signaling Pathways

The biological activities of labdane-type diterpenes are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Several labdane diterpenes exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Methodological & Application

Application Notes & Protocols: Extraction of 15-Hydroxypinusolidic Acid from Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction:

15-Hydroxypinusolidic acid is a diterpenoid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the diverse family of diterpenes, it is found in various plant species, with Biophytum sensitivum being a notable source of similar compounds. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant materials, compiled from established methodologies for analogous compounds.

I. Plant Material and Reagents

1.1 Plant Material:

-

Dried and powdered whole plant or specific parts (e.g., roots) of species known to contain diterpenoids, such as Biophytum sensitivum.

1.2 Reagents and Solvents:

-

Ethanol (B145695) (95%, analytical grade)

-

Methanol (B129727) (HPLC grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Chloroform (B151607) (analytical grade)

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

This compound standard (for analytical purposes)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (or ortho-phosphoric acid, for HPLC mobile phase)

-

Deionized water

II. Experimental Protocols

2.1 Protocol 1: Extraction of this compound

This protocol outlines a standard procedure for the extraction of diterpenoids from plant material.

2.1.1 Maceration Extraction:

-

Weigh 100 g of dried, powdered plant material.

-

Place the powder in a large Erlenmeyer flask.

-

Add 1 L of 95% ethanol to the flask.

-

Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract can be used for further purification.

2.1.2 Soxhlet Extraction:

For a more exhaustive extraction, a Soxhlet apparatus can be used.

-

Place 50 g of the dried, powdered plant material into a thimble.

-

Place the thimble in the Soxhlet extractor.

-

Fill the distillation flask with 500 mL of ethanol.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours.

-

After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

2.2 Protocol 2: Purification of this compound

The crude extract contains a complex mixture of compounds. This protocol describes a general chromatographic method for the isolation of the target compound.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive extractions with n-hexane to remove nonpolar compounds like fats and waxes.

-

Subsequently, perform extractions with chloroform or ethyl acetate to isolate compounds of intermediate polarity, where diterpenoids are often found.

-

Concentrate the chloroform/ethyl acetate fraction.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Adsorb the concentrated extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with the solvent gradient, starting with a nonpolar mobile phase and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

-

Combine fractions containing the compound of interest based on the TLC profile.

-

Further purification can be achieved by repeated column chromatography or by using preparative HPLC.

-

2.3 Protocol 3: Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). A specific method would need to be validated.

-

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is often effective for separating compounds in a plant extract. A common mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized for the best separation.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the purified extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Inject the standards and the sample. Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample.

III. Data Presentation

Quantitative data from the extraction and purification process should be summarized for clarity and comparison.

| Parameter | Maceration | Soxhlet Extraction | Notes |

| Plant Material (g) | 100 | 50 | Starting dry weight. |

| Solvent Volume (mL) | 1000 | 500 | |

| Extraction Time (h) | 72 | 8-12 | |

| Crude Extract Yield (g) | Data to be filled | Data to be filled | |

| % Yield (w/w) | Data to be filled | Data to be filled | (Weight of crude extract / Weight of plant material) x 100 |

| Purification Step | Input (g) | Output (g) | % Recovery | Purity (by HPLC) |

| Liquid-Liquid Partitioning | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Column Chromatography 1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

| Column Chromatography 2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |

IV. Visualizations

Diagram 1: Experimental Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: General Analytical and Screening Workflow

Caption: Analytical workflow and biological screening of the purified compound.

Disclaimer: The provided protocols are generalized and may require optimization based on the specific plant material and available laboratory equipment. It is recommended to consult relevant literature for more specific details on the extraction of diterpenoids from the plant of interest. Safety precautions should be followed when handling chemicals and operating laboratory equipment.

Synthesis of 15-Hydroxypinusolidic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the semi-synthesis of derivatives of 15-Hydroxypinusolidic acid, a labdane (B1241275) diterpenoid with potential therapeutic applications. While this compound has been isolated from natural sources such as Pinus armandii and Platycladus orientalis, this guide focuses on the chemical modification of the parent compound to generate novel derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

The protocols outlined below are based on established chemical transformations for similar natural products and are intended to serve as a starting point for the synthesis of a variety of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Overview of Synthetic Strategy

The primary functional groups of this compound available for chemical modification are the carboxylic acid at C-18 and the hydroxyl group at C-15. These sites allow for the synthesis of a range of derivatives, including esters, amides, and ethers, to explore the impact of these modifications on biological activity. A general workflow for the synthesis and evaluation of these derivatives is presented below.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Synthesis of C-18 Ester Derivatives

Modification of the carboxylic acid at the C-18 position to form esters can significantly impact the lipophilicity and cell permeability of the molecule.

Experimental Protocol: General Esterification

This protocol describes a general method for the esterification of this compound with various alcohols using a carbodiimide (B86325) coupling agent.

Materials:

-

This compound

-

Desired alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DCM, add the desired alcohol (1.2 equivalents) and DMAP (0.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

-

Characterize the purified ester derivative by NMR and mass spectrometry.

Representative Data for Ester Synthesis

The following table provides hypothetical quantitative data for the synthesis of representative C-18 ester derivatives of this compound.

| Derivative | R-Group | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) |

| 1a | -CH₃ | C₂₁H₃₀O₄ | 346.46 | 85 | >98 |

| 1b | -CH₂CH₃ | C₂₂H₃₂O₄ | 360.49 | 82 | >98 |

| 1c | -CH₂Ph | C₂₇H₃₄O₄ | 422.56 | 78 | >97 |

Synthesis of C-18 Amide Derivatives

Amide derivatives can be synthesized to introduce new hydrogen bonding capabilities and alter the pharmacokinetic profile of the parent compound.

Experimental Protocol: General Amidation

This protocol outlines a general procedure for the amidation of this compound with various amines.

Materials:

-

This compound

-

Desired amine (e.g., benzylamine, morpholine)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous lithium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add the desired amine (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Add BOP or HATU (1.2 equivalents) in one portion to the reaction mixture.

-

Stir the reaction at room temperature for 6-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into saturated aqueous lithium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol gradient).

-

Characterize the purified amide derivative by NMR and mass spectrometry.

Representative Data for Amide Synthesis

The following table presents hypothetical quantitative data for the synthesis of representative C-18 amide derivatives.

| Derivative | R-Group | Molecular Formula | Molecular Weight | Yield (%) | Purity (%) |

| 2a | -NHCH₂Ph | C₂₇H₃₅NO₃ | 421.57 | 75 | >98 |

| 2b | -N(CH₂CH₂)₂O | C₂₄H₃₅NO₄ | 401.54 | 72 | >97 |

Potential Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound and its derivatives are not yet fully elucidated, diterpenoids are known to interact with various cellular targets. A hypothetical signaling pathway that could be investigated is the NF-κB pathway, which is often implicated in inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

Disclaimer: The experimental protocols and data presented in this document are generalized and for illustrative purposes only. They are based on established chemical principles for similar compound classes. Researchers should conduct their own optimization and validation studies for the synthesis of this compound derivatives. All laboratory work should be performed in accordance with appropriate safety guidelines.

Application Note: Quantitative Analysis of 15-Hydroxypinusolidic Acid using High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 15-Hydroxypinusolidic acid. The method is suitable for the analysis of this compound in various sample matrices, including plant extracts and biological fluids, after appropriate sample preparation. The described protocol offers excellent linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and professionals in drug development.

Introduction

This compound is a diterpenoid of significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of components in a mixture.[1] This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the determination of this compound.

Experimental

2.1 Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[2][3]

-

Reagents: HPLC-grade acetonitrile, methanol (B129727), and water are required.[4] Formic acid or phosphoric acid (analytical grade) can be used as a mobile phase modifier.[2]

-

Standard: A certified reference standard of this compound.

2.2 Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis at 210 nm |

| Run Time | 15 minutes |

Note: The UV detection wavelength is set to 210 nm, which is a common wavelength for detecting organic acids with limited chromophores.[3]

Protocols

3.1 Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2 Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below is a general protocol for a plant extract.

-

Extraction: Extract a known amount of the dried and powdered plant material with methanol. Sonication can be used to improve extraction efficiency.[5]

-

Centrifugation: Centrifuge the extract to pellet any solid material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[6]

-

Dilution: Dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

3.3 Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2] The key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.998 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Precision (%RSD) | ≤ 2% | < 1.5% |

| Accuracy (% Recovery) | 98 - 102% | 99.5% |

| Limit of Detection (LOD) | - | 0.3 µg/mL |

| Limit of Quantification (LOQ) | - | 1.0 µg/mL |

Data Presentation

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

Table 2: Precision and Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Precision (%RSD) | Accuracy (% Recovery) |

| 5 | 4.98 | 1.45 | 99.6 |

| 50 | 50.21 | 1.10 | 100.4 |

| 90 | 89.75 | 1.25 | 99.7 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical flow of the HPLC method for this compound analysis.

References

- 1. onyxipca.com [onyxipca.com]

- 2. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ffhdj.com [ffhdj.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. organomation.com [organomation.com]

Analytical Techniques for Labdane Diterpenoid Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of labdane (B1241275) diterpenoids, a diverse class of bicyclic diterpenes with significant pharmacological activities. The methodologies outlined are essential for the extraction, separation, quantification, and structural elucidation of these compounds from various natural sources, including plants, fungi, and marine organisms.

Introduction to Labdane Diterpenoids and Analytical Challenges

Labdane diterpenoids are characterized by a bicyclic core structure and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The complexity of natural extracts, often containing a multitude of structurally similar compounds, presents a significant challenge for their accurate analysis. The selection of appropriate analytical techniques is therefore crucial for reliable qualitative and quantitative assessment, as well as for the discovery of novel labdane diterpenoids.

Extraction of Labdane Diterpenoids from Plant Material

The initial and critical step in the analysis of labdane diterpenoids is their efficient extraction from the source material. The choice of extraction method can significantly impact the yield and purity of the target compounds.

Common Extraction Techniques

Several methods are employed for the extraction of labdane diterpenoids, each with its own advantages and limitations. These include:

-

Matrix Solid-Phase Dispersion (MSPD): This technique combines extraction and clean-up into a single step, reducing solvent consumption and time.[3] It has been shown to provide satisfactory recoveries for various labdane diterpenoids.[3]

-

Soxhlet Extraction: A classical and exhaustive extraction method, though it can be time-consuming and requires large volumes of solvent.

-

Heat Reflux Extraction: Similar to Soxhlet but with a simpler apparatus.

-

Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.

General Experimental Protocol for Extraction

The following is a generalized protocol for the extraction of labdane diterpenoids from dried plant material. Optimization of parameters such as solvent type, temperature, and time is recommended for specific plant matrices.

dot

Caption: General workflow for the extraction of labdane diterpenoids.

Protocol:

-

Sample Preparation:

-

Dry the plant material (e.g., leaves, roots, bark) at room temperature or in an oven at a temperature below 40°C to avoid degradation of thermolabile compounds.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).

-

Transfer the powder to an appropriate extraction vessel.

-

Add a suitable solvent (e.g., methanol, ethanol, hexane (B92381), or a mixture thereof) in a specific ratio (e.g., 1:10 w/v).

-

Perform the extraction using the chosen method (e.g., sonicate for 30 minutes at room temperature for UAE).

-

-

Filtration and Concentration:

-

Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

-

Final Preparation:

-

Dissolve the resulting crude extract in a known volume of a suitable solvent for subsequent analysis. For HPLC analysis, this is typically the mobile phase, while for GC-MS, a volatile solvent like hexane or ethyl acetate (B1210297) is used.

-

Chromatographic Analysis of Labdane Diterpenoids

Chromatographic techniques are the cornerstone for the separation and quantification of labdane diterpenoids from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of labdane diterpenoids, including those that are non-volatile or thermally labile.

Experimental Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often containing a small percentage of an acid like formic acid (e.g., 0.1%) to improve peak shape.

-

Gradient Program: A typical gradient might start at 60% B, increasing to 100% B over 30 minutes, followed by a hold and re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection:

-

Diode Array Detector (DAD) or UV-Vis Detector: Suitable for chromophoric labdane diterpenoids. Detection wavelength is typically set based on the UV maxima of the target compounds.

-

Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-chromophoric compounds.[3]

-

Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity, and allows for structural information to be obtained.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable labdane diterpenoids.[4][5] Derivatization may be required for compounds with polar functional groups to increase their volatility.

Experimental Protocol for GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

-

Injection: Splitless injection of 1-2 µL of the sample.[3]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, then ramps up to a high temperature (e.g., 280-300°C) at a rate of 5-10°C/min.[3]

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.[3]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Compound identification is achieved by comparing the retention times and mass spectra with those of authentic standards or by searching mass spectral libraries (e.g., NIST).[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of novel labdane diterpenoids. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Purify the labdane diterpenoid to >95% purity using chromatographic techniques such as preparative HPLC.

-

Dissolve 1-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.[3]

-

-

NMR Experiments:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR:

-

¹H NMR: Provides information on the number, type, and connectivity of protons.

-

¹³C NMR: Provides information on the number and type of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assembling the carbon skeleton.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

-

Quantitative Data and Method Comparison

The choice of analytical technique will depend on the specific research goals, including the required sensitivity, selectivity, and the nature of the labdane diterpenoids being analyzed. The following table summarizes typical performance characteristics of the described analytical techniques.

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Precision (RSD%) | Throughput | Notes |

| HPLC-DAD/UV | ng range | ng to µg range | >0.99 | <5% | High | Requires chromophore; good for routine QC. |

| HPLC-ELSD | ng range | ng to µg range | Non-linear response | <10% | High | Universal detector; response is not directly proportional to concentration.[3] |

| HPLC-MS/MS | pg to ng range | pg to ng range | >0.99 | <5% | High | High sensitivity and selectivity; provides structural information.[3] |

| GC-MS | pg to ng range | pg to ng range | >0.99 | <5% | High | For volatile/thermostable compounds; may require derivatization.[4][5] |

Signaling Pathways and Experimental Workflows

Labdane diterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Many labdane diterpenoids exhibit anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

dot

Caption: Inhibition of the NF-κB pathway by labdane diterpenoids.

Induction of Apoptosis in Cancer Cells

Several labdane diterpenoids have demonstrated anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

dot

Caption: Induction of apoptosis by labdane diterpenoids via the mitochondrial pathway.

Conclusion

The analytical techniques and protocols described herein provide a comprehensive framework for the investigation of labdane diterpenoids. The successful application of these methods will facilitate the quality control of herbal medicines, the discovery of new bioactive compounds, and the elucidation of their mechanisms of action, thereby supporting the development of new therapeutic agents. Careful optimization of each step, from extraction to final analysis, is paramount to achieving accurate and reproducible results.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Matrix solid-phase dispersion extraction for chromatographic analysis of labdane diterpenoids in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferative and apoptosis-inducible activity of labdane and abietane diterpenoids from the pulp of Torreya nucifera in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Anti-inflammatory Potential of Novel Compounds: A General Framework

To the Researcher, Scientist, or Drug Development Professional,

A thorough investigation for published scientific literature on the anti-inflammatory potential of 15-Hydroxypinusolidic acid did not yield specific experimental data or protocols related to this compound. Therefore, the following application notes and protocols are presented as a comprehensive and generalized framework for assessing the anti-inflammatory potential of a novel natural compound, based on established methodologies for similar molecules. This guide is designed to be adapted for the investigation of new chemical entities like this compound once the compound is available for laboratory testing.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways involved in the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] Activation of these pathways leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively.[4][5][6] It also triggers the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8][9][10][11][12][13] Therefore, a primary strategy in the discovery of novel anti-inflammatory agents is to identify compounds that can modulate these key pathways and mediators.

Data Presentation: A Template for Quantitative Analysis

Clear and structured presentation of quantitative data is crucial for the evaluation of a compound's anti-inflammatory efficacy. The following tables are templates for summarizing key experimental results.

Table 1: Effect of Compound on Cell Viability